

Cross-Validation of BMS-986120: A Comparative Guide to its Antithrombotic Effects

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Compound of Interest

Compound Name: BMS-986120

Cat. No.: B606285

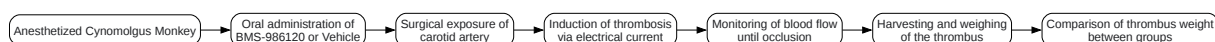
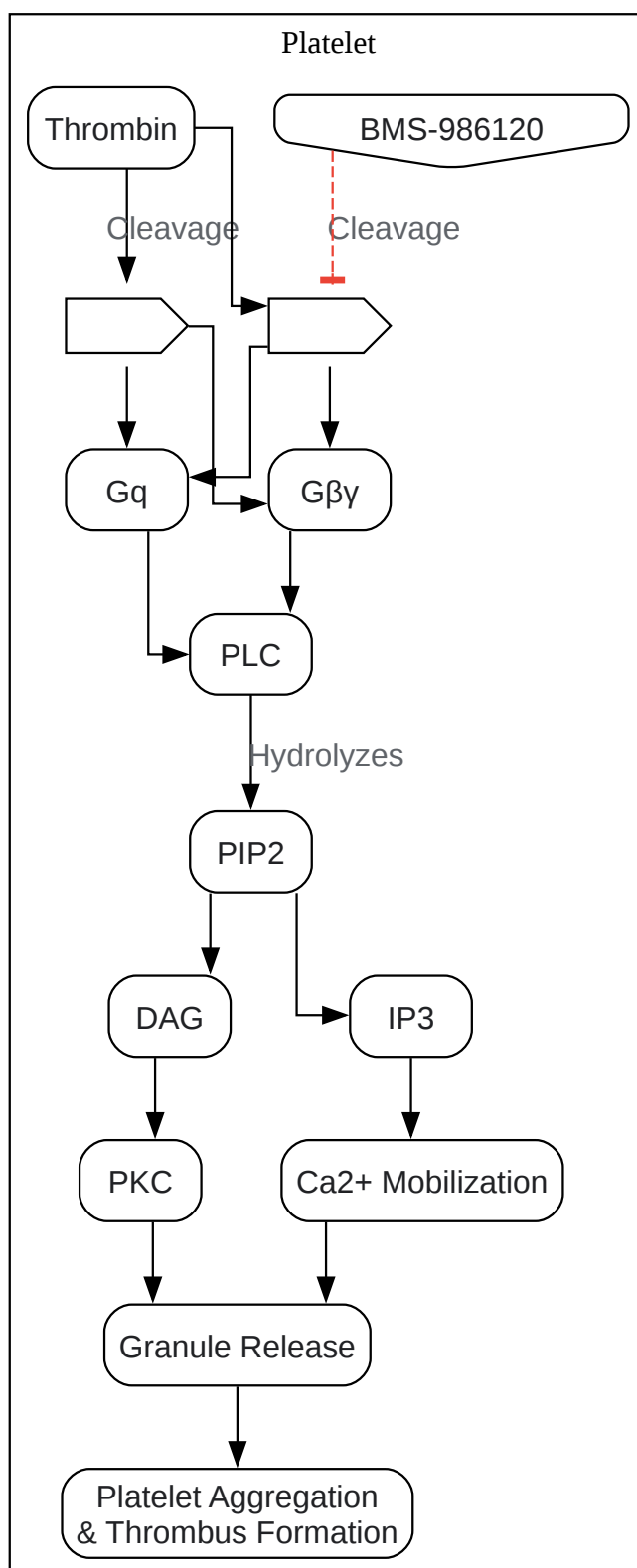
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This guide provides a comprehensive comparison of the antithrombotic effects of **BMS-986120**, a first-in-class, oral, and reversible protease-activated receptor 4 (PAR4) antagonist. The data presented is collated from various preclinical and Phase I clinical studies to offer researchers, scientists, and drug development professionals a clear overview of its performance, often in comparison with other antiplatelet agents like clopidogrel and aspirin.

BMS-986120 has been developed as a potent and selective antiplatelet agent with the potential for a wider therapeutic window and a lower bleeding risk compared to existing therapies.^{[1][2]} Clinical development of **BMS-986120** has been discontinued for undisclosed reasons, though research into its derivatives and the broader class of PAR4 antagonists is ongoing in academic labs.^[1]

Mechanism of Action: Targeting PAR4-Mediated Platelet Activation

Thrombin is a potent activator of platelets, primarily through two protease-activated receptors: PAR1 and PAR4.^[3] While PAR1 inhibition has been a therapeutic target, it is associated with a significant bleeding risk.^[3] **BMS-986120** selectively targets PAR4, which is believed to play a crucial role in the later stages of thrombus growth and stabilization, potentially preserving initial hemostatic responses mediated by PAR1.^[4] This selective action is hypothesized to provide a safer antithrombotic profile.



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